![molecular formula C11H18N2OS B5113611 N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide](/img/structure/B5113611.png)
N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide binds to the active site of BTK, preventing its activation and downstream signaling. This results in decreased activation of NF-κB and other transcription factors that are essential for the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide has been shown to decrease the proliferation and survival of malignant B-cells. Additionally, N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide has been shown to enhance the activity of other chemotherapeutic agents, such as venetoclax, in preclinical models of CLL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide is its specificity for BTK, which reduces off-target effects. However, a limitation of N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide research include evaluating its efficacy in combination with other chemotherapeutic agents, as well as in other B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and schedule of N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide in clinical settings.
Métodos De Síntesis
The synthesis of N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2-aminothiophene with 3-chloro-2-methylpropylamine to form the intermediate 2-(3-chloro-2-methylpropyl)thiophene. This intermediate is then reacted with dimethylamine to form the final product, N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide has been shown to inhibit BTK signaling, resulting in decreased proliferation and survival of malignant B-cells.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9(8-13(2)3)7-12-11(14)10-5-4-6-15-10/h4-6,9H,7-8H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDYBWHGRVWQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6193279 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.